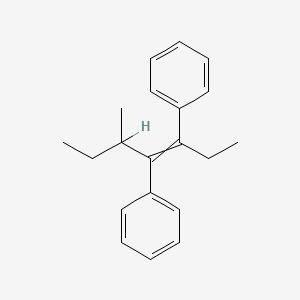

alpha-Ethyl-beta-s-butyl-stilbene

Description

α-Ethyl-β-s-butyl-stilbene is a synthetic stilbene derivative characterized by ethyl and secondary butyl substituents at the alpha (α) and beta (β) positions of the central ethylene bond, respectively. Stilbenes, with their core 1,2-diphenylethylene structure, are widely studied for their diverse applications in pharmaceuticals, material science, and organic chemistry.

Properties

CAS No. |

63019-12-5 |

|---|---|

Molecular Formula |

C20H24 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

(5-methyl-3-phenylhept-3-en-4-yl)benzene |

InChI |

InChI=1S/C20H24/c1-4-16(3)20(18-14-10-7-11-15-18)19(5-2)17-12-8-6-9-13-17/h6-16H,4-5H2,1-3H3 |

InChI Key |

ATGOFIAEDQLOPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=C(CC)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-beta-s-butyl-stilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acetic acid derivative. The reaction conditions often include the use of a base, such as sodium acetate, and heating to facilitate the formation of the stilbene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl-beta-s-butyl-stilbene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stilbene oxides, while reduction could produce stilbene diols.

Scientific Research Applications

Alpha-Ethyl-beta-s-butyl-stilbene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of alpha-Ethyl-beta-s-butyl-stilbene involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Stilbene Derivatives

Structural and Physicochemical Properties

The table below compares α-ethyl-β-s-butyl-stilbene with structurally related stilbenes based on substituent effects, molecular weight, and key physicochemical parameters inferred from the evidence:

Key Observations :

- Lipophilicity : α-Ethyl-β-s-butyl-stilbene’s alkyl substituents likely increase its logP value compared to polar derivatives like 3,4,5-trimethoxy-4’-hydroxystilbene, making it more suitable for lipid-rich environments .

- Thermal Stability : Simple stilbenes like (E)-stilbene exhibit well-defined melting points, while bulky substituents in α-ethyl-β-s-butyl-stilbene could lower melting points due to disrupted crystal packing .

Pharmacological and Functional Comparisons

- Antioxidant Activity: Trimethoxy- and hydroxyl-substituted stilbenes (e.g., 3,4,5-trimethoxy-4’-hydroxystilbene) demonstrate significant antioxidant capacity via radical scavenging, as shown in electrochemical assays .

- Antimicrobial and Anticancer Potential: Stilbenes with methoxy groups (e.g., resveratrol analogs) show promise in cancer research, while alkylated derivatives like α-methylstilbene are explored for their role in amyloid toxicity rescue in Alzheimer’s disease . α-Ethyl-β-s-butyl-stilbene’s bulky substituents could modulate interactions with cellular targets like β-amyloid plaques .

- Synthetic Feasibility : Ti(III)-mediated synthesis routes used for dihydrostilbenes and stilbene oxides could be adapted for α-ethyl-β-s-butyl-stilbene, though yields may vary due to steric challenges .

Biological Activity

Alpha-Ethyl-Beta-S-Butyl-Stilbene (AEBS) is a synthetic stilbene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article explores the biological activity of AEBS, supported by various studies, case analyses, and data tables.

Chemical Structure and Synthesis

AEBS is a derivative of stilbene, characterized by an ethyl group at the alpha position and a s-butyl group at the beta position. The synthesis of AEBS typically involves the modification of the stilbene scaffold through various chemical reactions, including alkylation and condensation processes. This structural modification is crucial as it influences the compound's biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of stilbene derivatives, including AEBS. Research indicates that stilbene analogs can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

- In Vitro Studies : In a study by Pettit et al., stilbene derivatives were shown to exhibit significant cytotoxic effects against colorectal and breast cancer cell lines. AEBS demonstrated a notable reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating its potency compared to other analogs .

- Mechanism of Action : The anticancer effects are believed to be mediated through the modulation of signaling pathways involved in cell growth and apoptosis. AEBS has been reported to activate caspase pathways, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Stilbene compounds, including AEBS, have been evaluated for their antimicrobial activity against various pathogens.

- Antibacterial Activity : A comprehensive review highlighted that stilbenoids possess broad-spectrum antibacterial properties. AEBS was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth at MIC values comparable to well-known antibiotics .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with essential metabolic processes. For instance, AEBS has been shown to inhibit biofilm formation in Staphylococcus aureus, a common pathogenic bacterium .

Estrogenic Activity

Stilbene derivatives are known for their estrogenic activity, which can have implications for their use in therapeutic applications.

- Estrogen Receptor Binding : Studies have demonstrated that certain stilbene derivatives can bind to estrogen receptors (ER), influencing estrogenic activity. Although specific data on AEBS is limited, related compounds have shown varying degrees of estrogenic effects depending on their structural modifications .

- Implications for Health : The estrogenic activity of stilbenes raises concerns regarding their potential endocrine-disrupting properties. Further investigation into AEBS's binding affinity and biological effects on hormone-sensitive tissues is warranted.

Case Studies

Several case studies have provided insights into the biological activities of AEBS:

- Cancer Cell Lines : In a controlled experiment, AEBS was administered to MCF-7 breast cancer cells, resulting in a significant decrease in cell proliferation (up to 70% at 25 µM) compared to control groups. Flow cytometry analysis indicated increased apoptosis rates correlating with AEBS concentration .

- Antimicrobial Efficacy : A study evaluated the effectiveness of AEBS against Escherichia coli and Staphylococcus epidermidis. Results showed that AEBS inhibited bacterial growth at concentrations as low as 5 µM, suggesting its potential as an antimicrobial agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for alpha-Ethyl-beta-s-butyl-stilbene, and how can researchers optimize yield and purity?

- Methodology : Use catalytic hydrogenation or acid-catalyzed elimination reactions as described in stilbene synthesis protocols . Optimize reaction conditions (temperature, solvent, catalyst loading) via factorial design experiments. Validate purity using HPLC (C18 column, methanol-water mobile phase) and NMR (¹H/¹³C) .

- Data Consideration : Track reaction kinetics (e.g., TLC monitoring) and quantify impurities via GC-MS. Purity thresholds (>95%) should align with pharmacological study requirements .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Assign peaks using 2D-COSY and HSQC to resolve ethyl and s-butyl substituent overlaps .

- HPLC : Use a gradient elution protocol (e.g., 60–90% methanol) with UV detection at 254 nm for isomer separation .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and compare fragmentation patterns with stilbene derivatives in NIST databases .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Use Arrhenius modeling to predict shelf life . Include controls for photodegradation (UV exposure) and oxidative stress (H₂O₂ treatment) .

Advanced Research Questions

Q. How can contradictory data on the estrogenic activity of this compound be resolved?

- Methodology :

Replicate Experiments : Ensure consistent cell lines (e.g., MCF-7) and assay conditions (e.g., luciferase reporter assays) .

Variable Control : Test metabolite interference (e.g., phase I/II enzyme inhibitors) and batch-to-batch compound variability .

Cross-Validation : Compare results with structurally analogous stilbenes (e.g., diethylstilbestrol) to identify substituent-specific effects .

- Data Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate in vitro/in vivo data and assess heterogeneity .

**What computational strategies can predict the pharmacokinetic profile of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.